molecular formula C18H17Cl2N5O2 B264601 7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

Numéro de catalogue: B264601
Poids moléculaire: 406.3 g/mol
Clé InChI: HEAKUVLTQFRLSZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic effects in neurological disorders such as Alzheimer's disease. In

Mécanisme D'action

7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine exerts its effects by binding to a specific receptor on the surface of microglia called the receptor for advanced glycation end products (RAGE). This binding inhibits the activation of microglia and reduces the production of pro-inflammatory cytokines and chemokines. This compound also reduces the production of beta-amyloid by inhibiting the expression of the enzyme beta-secretase.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response in the brain. It also reduces the production of beta-amyloid, which is believed to contribute to the disease process in Alzheimer's disease. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is that it has been extensively studied in animal models of Alzheimer's disease and has shown promising results in reducing neuroinflammation and beta-amyloid production. However, one limitation is that the exact mechanism of action of this compound is not fully understood, and further research is needed to fully elucidate its effects.

Orientations Futures

There are several future directions for research on 7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine. One area of research is to further elucidate its mechanism of action and identify other potential targets for therapeutic intervention. Another area of research is to investigate the potential use of this compound in other neurological disorders that involve neuroinflammation, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to determine the safety and efficacy of this compound in human clinical trials.

Méthodes De Synthèse

The synthesis of 7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine involves the reaction of 3,4-dichlorophenylhydrazine with 3,4-dimethoxybenzaldehyde to form the corresponding hydrazone. The hydrazone is then reacted with ethyl acetoacetate and ammonium acetate to yield the tetrazolo[1,5-a]pyrimidine ring system. The final product is obtained by reducing the ketone group with sodium borohydride.

Applications De Recherche Scientifique

7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic effects in neurological disorders such as Alzheimer's disease. It has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a key role in neuroinflammation. This compound has also been shown to reduce the production of beta-amyloid, a protein that accumulates in the brains of Alzheimer's patients and is believed to contribute to the disease process.

Propriétés

Formule moléculaire

C18H17Cl2N5O2

Poids moléculaire

406.3 g/mol

Nom IUPAC

7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H17Cl2N5O2/c1-26-16-6-4-10(8-17(16)27-2)14-9-15(25-18(21-14)22-23-24-25)11-3-5-12(19)13(20)7-11/h3-8,14-15H,9H2,1-2H3,(H,21,22,24)

Clé InChI

HEAKUVLTQFRLSZ-UHFFFAOYSA-N

SMILES isomérique

COC1=C(C=C(C=C1)C2CC(N3C(=N2)N=NN3)C4=CC(=C(C=C4)Cl)Cl)OC

SMILES

COC1=C(C=C(C=C1)C2CC(N3C(=N2)N=NN3)C4=CC(=C(C=C4)Cl)Cl)OC

SMILES canonique

COC1=C(C=C(C=C1)C2CC(N3C(=N2)N=NN3)C4=CC(=C(C=C4)Cl)Cl)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.